molecular formula C7H11N3O2 B493006 1H-imidazol-1-ylmethyl dimethylcarbamate

1H-imidazol-1-ylmethyl dimethylcarbamate

Cat. No.: B493006
M. Wt: 169.18g/mol
InChI Key: NWQCSLYBHXHLMI-UHFFFAOYSA-N
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Description

1H-Imidazol-1-ylmethyl dimethylcarbamate is a carbamate derivative featuring an imidazole core substituted with a dimethylcarbamoyloxymethyl group. This compound, also known by its synonym Dimetilan, is structurally characterized by the presence of a 1H-imidazole ring linked to a dimethylcarbamate moiety via a methylene bridge .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18g/mol

IUPAC Name

imidazol-1-ylmethyl N,N-dimethylcarbamate

InChI

InChI=1S/C7H11N3O2/c1-9(2)7(11)12-6-10-4-3-8-5-10/h3-5H,6H2,1-2H3

InChI Key

NWQCSLYBHXHLMI-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCN1C=CN=C1

Canonical SMILES

CN(C)C(=O)OCN1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Propargyl 1H-Imidazole-1-carboxylate

  • Structure : Features a propargyl ester instead of a dimethylcarbamate group.
  • Key Differences : The propargyl ester introduces alkyne functionality, which may enhance reactivity in click chemistry or polymerization applications. In contrast, the dimethylcarbamate group in the target compound likely improves hydrolytic stability due to the carbamate’s resistance to esterases .

Ethyl 1H-Imidazole-1-Acetate

  • Structure : Contains an ethyl acetate substituent rather than a carbamate.
  • Applications : Widely used in pharmaceuticals and agrochemicals due to its imidazole-mediated bioactivity. The acetate group may confer lower persistence in environmental matrices compared to carbamates, which are often more stable .

Imidazole Derivatives with Varied Substituents

4-Substituted 1H-Imidazole Carbamates ()

Compounds 5{22}–5{25} in feature dibenzylamino, N-methylbenzylamino, and piperazinyl groups at the 4-position of the imidazole ring, paired with a benzyloxyglycyl carbonyl group at the 5-position.

  • Key Contrasts : These derivatives prioritize bulky aromatic or heterocyclic substituents, which may enhance binding affinity in enzyme inhibition (e.g., protease or kinase targets). The target compound’s simpler dimethylcarbamate substituent likely reduces steric hindrance, favoring applications requiring rapid metabolic clearance.

Ethyl/Methyl Imidazole Carboxylates ()

Examples include Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) and Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) .

  • Physical Properties : Melting points range from 106–157°C, with NMR data confirming substituent-induced electronic effects (e.g., electron-withdrawing groups like Cl or F alter ring proton chemical shifts).
  • Comparison : The target compound’s lack of aromatic substituents may result in lower melting points and altered solubility profiles.
Compound Substituents (Positions) Melting Point (°C) Key Applications
Target Compound Dimethylcarbamate (1-ylmethyl) Not reported Potential agrochemicals
3f (Ethyl carboxylate) 4-Fluorophenyl, 2-Phenyl 119–120 Medicinal chemistry lead
3j (Methyl carboxylate) 4-Chlorophenyl, 2-Phenyl 157–158 Enzyme inhibition studies
5{22} (Dibenzylamino) Dibenzylamino (4), Benzyloxyglycyl (5) Not reported Protease inhibitor scaffolds

3-(1H-Imidazol-1-ylmethyl) Piperidinyl Inhibitors ()

These compounds, such as SCH 66336 derivatives, exhibit picomolar potency against farnesyl transferase (FT), a cancer therapeutic target.

  • Mechanistic Insight : The imidazole ring coordinates with catalytic zinc ions in FT, while the piperidinyl-benzocycloheptapyridine moiety enhances hydrophobic binding.

Environmental and Toxicological Profiles

Carbamates generally exhibit higher neurotoxicity than carboxylates, implying that this compound may require stringent handling protocols compared to ethyl/methyl carboxylate analogs .

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